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This technical guide provides a detailed overview of the basic properties of 7-Methyl-1H-
indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited
availability of direct experimental data for this specific molecule, this document leverages data
from structurally related compounds and established principles of chemical science to offer a
predictive yet comprehensive profile.

Core Properties

7-Methyl-1H-indazol-5-ol belongs to the indazole class of compounds, which are bicyclic
heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a
pyrazole ring. The indazole scaffold is a "privileged structure” in drug discovery, known for its
diverse biological activities.[1]

Chemical Structure and Basic Information

e |[UPAC Name: 7-Methyl-1H-indazol-5-ol
e CAS Number: 478841-61-1

e Molecular Formula: CsHsN20

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1289868?utm_src=pdf-interest
https://www.benchchem.com/product/b1289868?utm_src=pdf-body
https://www.benchchem.com/product/b1289868?utm_src=pdf-body
https://www.benchchem.com/product/b1289868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.benchchem.com/product/b1289868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 148.16 g/mol

Physicochemical Properties (Predicted and Inferred)

A summary of the predicted and inferred physicochemical properties of 7-Methyl-1H-indazol-5-

ol is presented in Table 1. These values are based on the known properties of 1H-Indazol-5-ol

and other related indazole derivatives.

Property Value Source/Basis
] ] Inferred from 1H-Indazol-5-ol
Melting Point 185-195 °C
(189-191 °C)[2]
Boiling Point > 300 °C Predicted

Soluble in polar organic
solvents (e.g., DMSO, DMF,

Inferred from related

Solubility o o )
Methanol). Limited solubility in indazoles[3]
water.
pKa (acidic) ~9-10 (hydroxyl proton) Predicted based on phenol
) ) Inferred from indazole
pKa (basic) ~1-2 (pyrazole nitrogen)

(pKa=1.31)[4]

Spectroscopic Profile (Predicted)

The predicted spectroscopic data for 7-Methyl-1H-indazol-5-0l is based on the analysis of

structurally similar compounds.[5][6]

'H NMR Spectroscopy

The predicted *H NMR chemical shifts for 7-Methyl-1H-indazol-5-ol in DMSO-de are

summarized in Table 2.
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~12.5 brs 1H N-H (indazole)
~9.5 S 1H O-H (hydroxyl)
~7.8 S 1H H-3
~7.0 s 1H H-4
~6.8 S 1H H-6
~2.4 S 3H CHs

3C NMR Spectroscopy

The predicted 3C NMR chemical shifts for 7-Methyl-1H-indazol-5-ol in DMSO-ds are

presented in Table 3.

Chemical Shift (8) ppm

Assignment

~155 C-5
~140 C-7a
~135 C-3
~125 C-7
~120 C-3a
~115 C-6
~110 C-4
~15 CHs

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for 7-Methyl-1H-indazol-5-ol are listed in

Table 4.
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Wavenumber (cm~?) Functional Group

3400-3200 O-H stretch (hydroxyl)
3200-3000 N-H stretch (indazole)
3000-2850 C-H stretch (methyl)

1620-1580 C=C stretch (aromatic)
1500-1450 C=N stretch (pyrazole)
1260-1180 C-O stretch (hydroxyl)

Mass Spectrometry

For 7-Methyl-1H-indazol-5-ol, the expected molecular ion peak [M]* in mass spectrometry
would be at an m/z of approximately 148.16.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 7-Methyl-1H-indazol-5-ol is not readily available in
the public domain. However, a plausible synthetic route can be devised based on established
methods for the synthesis of substituted indazoles.[1][7][8]

Proposed Synthetic Pathway

A potential synthetic route starting from 2,6-dimethylaniline is outlined below. This multi-step
synthesis involves nitration, cyclization to form the indazole ring, and subsequent functional
group interconversion.

Niraon ~ —————————~  Diazotization & Cyclization (T Reduction () Chmumens s
2,6-Dimethylaniline HNO3, H2504) 4-Nitro-2, (NaNo2, HCl) »-| 7-Methyl-5-nitro-1H-indazole |—{(&:9=SnCI2, HClor H2, PAIC) y [ 7 \ethyl-1H-indazol-5 (NaNO2, H2S04. H20) .| 7 Methyl-1H-indazol-5-ol

Click to download full resolution via product page

Caption: Proposed synthesis of 7-Methyl-1H-indazol-5-ol.

General Experimental Protocols
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The following are generalized experimental protocols for key steps in the proposed synthesis,
adapted from literature procedures for similar transformations.

Protocol 1: Nitration of 2,6-Dimethylaniline

e Reaction Setup: In a round-bottom flask cooled to 0 °C, add 2,6-dimethylaniline to
concentrated sulfuric acid dropwise with stirring.

 Nitration: Slowly add a mixture of nitric acid and sulfuric acid to the solution while maintaining
the temperature below 10 °C.

o Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto ice and
neutralize with a base (e.g., NaOH) to precipitate the product.

 Purification: Filter the precipitate, wash with water, and purify by recrystallization or column
chromatography.

Protocol 2: Formation of the Indazole Ring

» Diazotization: Dissolve the substituted aniline (e.g., 4-Nitro-2,6-dimethylaniline) in an acidic
solution (e.g., HCI) and cool to 0-5 °C.

e Cyclization: Add a solution of sodium nitrite in water dropwise. The reaction mixture is then
typically stirred at room temperature or gently heated to promote cyclization.

« |solation: The indazole product often precipitates from the reaction mixture and can be
collected by filtration.

« Purification: Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Reduction of the Nitro Group

» Reaction: To a solution of the nitro-indazole in a suitable solvent (e.g., ethanol or ethyl
acetate), add a reducing agent such as tin(ll) chloride in concentrated HCI, or perform
catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

o Work-up: After the reaction is complete, if using SnClz, the mixture is typically basified to
precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic
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hydrogenation, the catalyst is filtered off.

 Purification: The crude amine can be purified by column chromatography.

Protocol 4: Conversion of the Amine to a Hydroxyl Group

Diazotization: Dissolve the amino-indazole in an aqueous acidic solution (e.g., H2SOa4) and
cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

e Hydrolysis: Heat the solution containing the diazonium salt. The diazonium group is replaced
by a hydroxyl group with the evolution of nitrogen gas.

o Extraction: Cool the reaction mixture and extract the product with an organic solvent.
« Purification: Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of 7-Methyl-1H-indazol-5-ol, the
indazole scaffold is present in numerous biologically active compounds.

General Biological Activities of Indazoles

Indazole derivatives have been reported to exhibit a wide range of pharmacological activities,
including:

e Anti-inflammatory[9]

Anticancer[1]

Antimicrobial

Kinase inhibition[4]

Cannabinoid receptor agonism (for some derivatives)[10]

The biological activity of a specific indazole derivative is highly dependent on the nature and
position of its substituents.
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Potential Signaling Pathway Interactions

Given the activities of other indazole-containing molecules, 7-Methyl-1H-indazol-5-ol could
potentially interact with various signaling pathways. A generalized workflow for investigating

such interactions is presented below.

4 In Vitro Screening )

C-Methyl-lH-indazoI-S-oI)

'
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Lead Compound
J
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Caption: Workflow for identifying biological activity.
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Safety and Handling

A specific Safety Data Sheet (SDS) for 7-Methyl-1H-indazol-5-0l is not available. The
following precautions are based on the known hazards of similar heterocyclic compounds.

o General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist,
vapors, or spray. Avoid contact with skin and eyes.

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

o Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

7-Methyl-1H-indazol-5-ol is a compound with potential for further investigation in the field of
medicinal chemistry, owing to the established biological significance of the indazole scaffold.
This technical guide provides a foundational understanding of its predicted properties and a
framework for its synthesis and biological evaluation. Further experimental validation is
necessary to confirm the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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